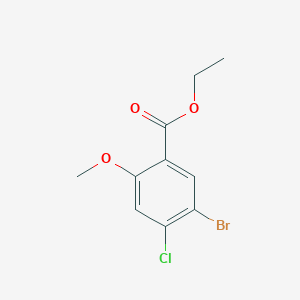

Ethyl 5-bromo-4-chloro-2-methoxybenzoate

Beschreibung

Ethyl 5-bromo-4-chloro-2-methoxybenzoate is a halogenated aromatic ester with substituents at the 2-, 4-, and 5-positions of the benzene ring: a methoxy group (–OCH₃) at position 2, a chlorine atom (–Cl) at position 4, and a bromine atom (–Br) at position 3. The ethyl ester group (–COOEt) enhances lipophilicity, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.

Eigenschaften

Molekularformel |

C10H10BrClO3 |

|---|---|

Molekulargewicht |

293.54 g/mol |

IUPAC-Name |

ethyl 5-bromo-4-chloro-2-methoxybenzoate |

InChI |

InChI=1S/C10H10BrClO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3H2,1-2H3 |

InChI-Schlüssel |

MGWGUIKIDQGYJO-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)Cl)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Features

The substituent pattern and ester group significantly influence physicochemical properties and reactivity. Key analogs include:

| Compound Name | Substituents (Position) | Ester Group | Molecular Weight | Key Differences vs. Target Compound |

|---|---|---|---|---|

| Ethyl 5-bromo-2-chlorobenzoate | –Cl (2), –Br (5) | Ethyl | 263.51 g/mol | Lacks –OCH₃ at position 2; simpler substitution |

| Ethyl 5-bromo-2,4-dimethoxybenzoate | –OCH₃ (2,4), –Br (5) | Ethyl | 289.13 g/mol | Additional –OCH₃ at position 4 instead of –Cl |

| Methyl 5-bromo-4-chloro-2-methoxybenzoate | –OCH₃ (2), –Cl (4), –Br (5) | Methyl | 279.54 g/mol | Methyl ester; lower molecular weight |

| Ethyl 5-bromo-2-chloro-4-fluorobenzoate | –Cl (2), –F (4), –Br (5) | Ethyl | 281.51 g/mol | Replaces –OCH₃ (2) with –Cl; introduces –F at 4 |

| Methyl 5-amino-2-bromo-4-chlorobenzoate | –NH₂ (5), –Br (2), –Cl (4) | Methyl | 264.51 g/mol | Amino group at 5; distinct reactivity profile |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s –OCH₃ (electron-donating) at position 2 contrasts with analogs like Ethyl 5-bromo-2-chloro-4-fluorobenzoate, where –Cl and –F (electron-withdrawing) alter electronic density and reactivity .

- Ester Group Impact : Methyl esters (e.g., Methyl 5-bromo-4-chloro-2-methoxybenzoate) exhibit higher volatility and lower lipophilicity compared to ethyl esters .

- Functional Group Diversity: Amino-substituted analogs (e.g., Methyl 5-amino-2-bromo-4-chlorobenzoate) enable nucleophilic reactions, whereas methoxy groups favor electrophilic substitutions .

Vorbereitungsmethoden

Halogenation Strategy

The methoxy group directs electrophilic substitution to the ortho and para positions. Bromination and chlorination must occur selectively at positions 4 and 5, respectively, relative to the methoxy group.

Note : The order of halogenation (bromination first, then chlorination) minimizes competition for active sites.

Esterification to Form Ethyl Ester

The benzoic acid precursor is converted to the ethyl ester via esterification. Two primary methods are employed:

Method A: Acid-Catalyzed Esterification

-

Reagents : Ethanol, H₂SO₄ or HCl (catalyst)

-

Conditions : Reflux (80–100°C), 6–12 hours

-

Yield : ~70–85% (estimated based on analogous methyl esters)

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by ethanol.

Method B: Coupling Agents

For improved yields or sterically hindered substrates:

-

Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), ethanol

-

Conditions : Room temperature, inert atmosphere (N₂/Ar)

Advantage : Mild conditions reduce side reactions (e.g., decarboxylation).

Purification and Characterization

Crystallization

Spectroscopic Data

| Technique | Key Peaks | Source |

|---|---|---|

| ¹H NMR | δ 1.4 (t, CH₃CH₂O), δ 3.9 (s, OCH₃), δ 7.2–7.8 (aromatic) | |

| ¹³C NMR | δ 170 (C=O), δ 121–130 (C-Br/Cl), δ 55 (OCH₃) | |

| IR | 1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Br/Cl) |

Comparative Analysis of Methods

| Method | Pros | Cons | Yield |

|---|---|---|---|

| Acid-Catalyzed | Low cost, scalable | Harsh conditions, side reactions | 70–85% |

| Coupling Agents | High purity, mild conditions | Expensive reagents, batch limitations | 85–90% |

| One-Pot | Reduced steps, waste minimization | Complex control, low reproducibility | 60–75% |

Industrial and Research Applications

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 5-bromo-4-chloro-2-methoxybenzoate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For halogenated benzoates, key factors include:

- Temperature control : Elevated temperatures (80–100°C) often enhance reaction rates but may increase side reactions (e.g., dehalogenation).

- Catalyst selection : Use Pd-based catalysts for Suzuki couplings or CuI for Ullmann reactions to introduce substituents selectively .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents (toluene) reduce byproduct formation .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) effectively isolates the product. Confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .

Q. What analytical techniques are critical for characterizing the structure of ethyl 5-bromo-4-chloro-2-methoxybenzoate?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at δ ~3.8 ppm; aromatic protons split by halogen effects) .

- X-ray crystallography : Resolves 3D conformation and confirms regiochemistry. Use SHELX programs for structure refinement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₉BrClO₃: expected [M+H]⁺ = 294.93) and detects isotopic patterns for Br/Cl .

- FT-IR : Validates ester carbonyl (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) groups .

Q. How should researchers handle safety and stability concerns during experimental workflows?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as halogenated benzoates may cause irritation .

- Waste disposal : Neutralize acidic/basic byproducts before incineration by licensed facilities to prevent environmental release of halogens .

Advanced Research Questions

Q. How does the electronic and steric profile of ethyl 5-bromo-4-chloro-2-methoxybenzoate influence its reactivity in cross-coupling reactions?

- Methodological Answer :

-

Electronic effects : The electron-withdrawing Br and Cl substituents activate the aromatic ring toward electrophilic substitution at the 3-position, while the methoxy group directs nucleophilic attacks ortho/para .

-

Steric hindrance : The 4-chloro and 5-bromo groups create steric bulk, limiting access to the 6-position. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to enhance selectivity .

-

Case study : Compare reactivity with ethyl 4-bromo-2-fluoro-3-methoxybenzoate () to isolate steric vs. electronic contributions.

Substituent Position Reactivity in Suzuki Coupling (Yield%) Preferred Coupling Site 5-Bromo, 4-Chloro 65–72% 3-Position 4-Bromo, 2-Fluoro 78–85% 6-Position

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzoate derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Dose-response validation : Test multiple concentrations (nM–µM range) to establish EC₅₀/IC₅₀ curves and rule out false positives .

- Metabolic stability assays : Use liver microsomes to assess if observed activity stems from the parent compound or metabolites .

- Structural analogs : Compare with methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate ( ) to determine if bioactivity requires specific functional groups.

Q. What computational methods are effective for predicting the crystallographic behavior of ethyl 5-bromo-4-chloro-2-methoxybenzoate?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to predict packing motifs .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H, Cl···H contacts) using CrystalExplorer .

- SHELXL refinement : Leverage twin refinement and HKLF5 format for high-resolution datasets to model disorder or twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.